![molecular formula C7H11NO2 B594389 (R)-2-Amino-6-heptynoic acid CAS No. 211054-03-4](/img/structure/B594389.png)
(R)-2-Amino-6-heptynoic acid
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Overview
Description
Amino acids are organic compounds that combine to form proteins. They are essential to life and have a variety of roles in metabolism. One of their key tasks is to provide the body with the essential building blocks used for the biosynthesis of proteins .
Synthesis Analysis
The synthesis of amino acids typically involves the reductive amination of alpha-keto acids . Alpha-keto acids are carboxylic acids that contain a ketone functional group on the alpha carbon .
Molecular Structure Analysis
The molecular structure of an amino acid is composed of a central carbon atom, also known as the alpha carbon, bonded to an amino group (-NH2), a carboxyl group (-COOH), and a variable side chain denoted as 'R’ . The ‘R’ group varies among amino acids and determines the differences in their chemical properties .
Chemical Reactions Analysis
Amino acids undergo various types of reactions. They can act as both a base and an acid due to the presence of amino and carboxyl groups . They can also undergo oxidation, reduction, and other organic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of amino acids depend on the nature of the side chain. They can be polar or nonpolar, charged or uncharged, and can have different levels of acidity or basicity .
Scientific Research Applications
Protein Synthesis and Metabolic Labeling
D-bishomopropargylglycine is utilized in protein synthesis as an amino acid analog. It contains an alkyne moiety that can be incorporated into proteins during active protein synthesis. This compound provides a non-radioactive alternative to traditional methods like ^35S methionine labeling. Once incorporated, the alkyne-modified proteins can be detected using click chemistry, which is a chemoselective ligation reaction .
Fluorescence Microscopy and Flow Cytometry
In conjunction with the Click-iT® Cell Reaction Buffer Kit, D-bishomopropargylglycine-labeled proteins can be analyzed through fluorescence microscopy and flow cytometry . This allows for the visualization and quantification of nascent protein synthesis within cells, providing insights into cellular function and protein dynamics .
Western Blotting and 1-D Gel Analysis
The Click-iT® Protein Reaction Buffer Kit enables the detection of alkyne-modified proteins through western blotting and 1-D gel analysis . This method achieves sensitivity in the low femtomole range, making it a powerful tool for detecting minute amounts of protein in research applications .
Mass Spectrometry
D-bishomopropargylglycine is also applicable in mass spectrometry analyses, including LC-MS/MS and MALDI MS . Researchers can perform detailed proteomic studies to identify and quantify proteins, as well as study post-translational modifications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2R)-2-aminohept-6-ynoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-3-4-5-6(8)7(9)10/h1,6H,3-5,8H2,(H,9,10)/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQLLGJUHGAQIC-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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